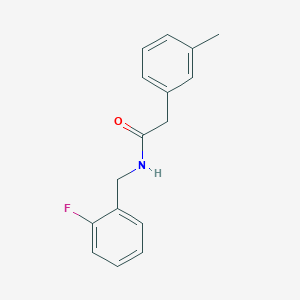
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DH-CBD, which stands for N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. DH-CBD is a synthetic derivative of cannabidiol (CBD) that has been modified to enhance its potency and effectiveness.
Wirkmechanismus
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide exerts its effects by modulating the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist of the CB1 and CB2 receptors, which are the primary receptors of the ECS. By activating these receptors, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide also has a high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has some limitations. It is a synthetic compound that may not fully mimic the effects of natural cannabinoids. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has shown promise as a potential therapeutic agent for various diseases and conditions. Future research should focus on further elucidating the mechanism of action of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and exploring its therapeutic potential in preclinical and clinical studies. Additionally, research should focus on developing more potent and selective derivatives of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide that could be used for therapeutic purposes.
Synthesemethoden
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is synthesized through a multistep process that involves the reaction of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide with various reagents. The first step involves the protection of the hydroxyl group of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide using a suitable reagent. The protected 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is then reacted with a cyclohexylamine derivative to form the amide bond. The resulting product is then deprotected to yield DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective properties. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have anticancer properties and may be useful in the treatment of various types of cancers.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-9-13(2)11-15(10-12)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDLZFKOMCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)


![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)
![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5381649.png)